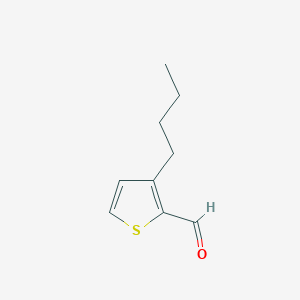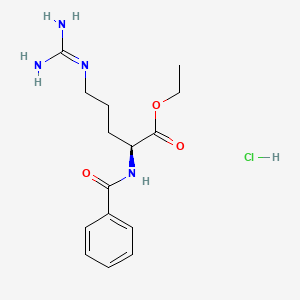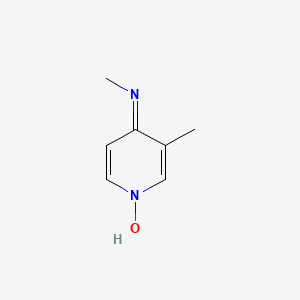
3-Hexadecenoic acid, (3E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexadecenoic acid, (3E)-: is a long-chain unsaturated fatty acid with the molecular formula C16H30O2 . It is characterized by a trans-double bond at the 3-position, making it a trans-3-hexadecenoic acid . This compound is found in various plant species and is known for its role as a plant metabolite .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexadecenoic acid, (3E)- typically involves the use of fatty acid methyl esters as starting materials. These esters are converted to corresponding amides by incubation with 2-amino-2-methyl-1-propanol and a catalytic amount of sodium methoxide. The resulting amides are then treated with trifluoroacetic anhydride under mild conditions to form the desired 3-Hexadecenoic acid, (3E)- .
Industrial Production Methods: Industrial production of 3-Hexadecenoic acid, (3E)- is less documented, but it generally follows similar synthetic routes as laboratory methods, with optimizations for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hexadecenoic acid, (3E)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Dihalogenated fatty acids.
Applications De Recherche Scientifique
3-Hexadecenoic acid, (3E)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of unsaturated fatty acids in various chemical reactions.
Biology: It plays a role in the study of plant metabolism and the biosynthesis of fatty acids in plants.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in lipid metabolism and its impact on human health.
Mécanisme D'action
The mechanism of action of 3-Hexadecenoic acid, (3E)- involves its incorporation into biological membranes, where it influences membrane fluidity and function. It is also involved in the biosynthesis of other fatty acids and lipids, acting as a precursor in various metabolic pathways . The trans-double bond at the 3-position plays a crucial role in its biological activity, affecting its interaction with enzymes and other molecular targets .
Comparaison Avec Des Composés Similaires
Palmitoleic acid (cis-9-hexadecenoic acid): Unlike 3-Hexadecenoic acid, (3E)-, palmitoleic acid has a cis-double bond at the 9-position.
Sapienic acid (cis-6-hexadecenoic acid): This compound has a cis-double bond at the 6-position, differing in both position and configuration from 3-Hexadecenoic acid, (3E)-.
Uniqueness: 3-Hexadecenoic acid, (3E)- is unique due to its trans-double bond at the 3-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other hexadecenoic acids and influences its reactivity and function in biological systems .
Propriétés
Numéro CAS |
1686-10-8 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
(Z)-hexadec-3-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h13-14H,2-12,15H2,1H3,(H,17,18)/b14-13- |
Clé InChI |
PCBKWKNYISJGPJ-YPKPFQOOSA-N |
SMILES |
CCCCCCCCCCCCC=CCC(=O)O |
SMILES isomérique |
CCCCCCCCCCCC/C=C\CC(=O)O |
SMILES canonique |
CCCCCCCCCCCCC=CCC(=O)O |
melting_point |
53 - 54 °C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Fmoc-3-Fluoroalanine-2-[d]](/img/structure/B3419991.png)









